- Phthalazinones and isoquinolinones as ROCK inhibitors, World Intellectual Property Organization, , ,

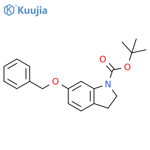

Cas no 957204-30-7 (tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate)

957204-30-7 structure

Nombre del producto:tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate

Número CAS:957204-30-7

MF:C13H17NO3

Megavatios:235.278983831406

MDL:MFCD11045243

CID:1006411

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 6-hydroxyindoline-1-carboxylate

- 1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-6-HYDROXY-,1,1-DIMETHYLETHYL ESTER

- TERT-BUTYL 6-HYDROXY-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE

- tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate

- AK140129

- SXNCTPYZLPTVSQ-UHFFFAOYSA-N

- FCH1627870

- OR305478

- 1-(tert-Butoxycarbonyl)-6-hydroxyindoline

- ST2419975

- AB0063406

- AX8281001

- Z5411

- A845440

- tert-butyl 6-oxidanyl-2,3-dihydroindole-1-carboxylate

- 6-hydroxy-2,3-dihydroi

- 1,1-Dimethylethyl 2,3-dihydro-6-hydroxy-1H-indole-1-carboxylate (ACI)

- tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate

-

- MDL: MFCD11045243

- Renchi: 1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3

- Clave inchi: SXNCTPYZLPTVSQ-UHFFFAOYSA-N

- Sonrisas: O=C(N1CCC2C1=CC(=CC=2)O)OC(C)(C)C

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 2

- Complejidad: 298

- Superficie del Polo topológico: 49.8

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB441467-250 mg |

tert-Butyl 6-hydroxyindoline-1-carboxylate; . |

957204-30-7 | 250MG |

€92.10 | 2022-06-02 | ||

| eNovation Chemicals LLC | D516475-1g |

1H-Indole-1-carboxylic acid, 2,3-dihydro-6-hydroxy-, 1,1-dimethylethyl ester |

957204-30-7 | 95% | 1g |

$298 | 2024-06-05 | |

| abcr | AB441467-1g |

tert-Butyl 6-hydroxyindoline-1-carboxylate, 95%; . |

957204-30-7 | 95% | 1g |

€159.40 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46020-100mg |

tert-Butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 97% | 100mg |

¥84.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46020-5g |

tert-Butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 97% | 5g |

¥1279.0 | 2024-07-18 | |

| Alichem | A199009386-1g |

tert-Butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 95% | 1g |

$463.50 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46020-1g |

tert-Butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 97% | 1g |

¥366.0 | 2024-07-18 | |

| TRC | B943605-100mg |

tert-Butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 100mg |

$ 185.00 | 2022-06-06 | ||

| Chemenu | CM147308-1g |

tert-butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 95% | 1g |

$421 | 2021-08-05 | |

| Chemenu | CM147308-5g |

tert-butyl 6-hydroxyindoline-1-carboxylate |

957204-30-7 | 95% | 5g |

$246 | 2024-07-18 |

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol , Hexane , Ethyl acetate ; 14 h, 23 °C

Referencia

- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions, Journal of the American Chemical Society, 2010, 132(50), 17933-17944

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 d, rt

Referencia

- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Raw materials

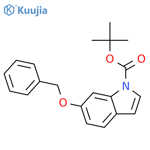

- tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

- 1,1-Dimethylethyl 2,3-dihydro-6-(phenylmethoxy)-1H-indole-1-carboxylate

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Preparation Products

tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Literatura relevante

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos carboxílicos de indol

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos indolcarboxílicos y derivados ácidos carboxílicos de indol

957204-30-7 (tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate) Productos relacionados

- 143262-10-6(1-Boc-indoline)

- 170147-76-9(tert-butyl 5-hydroxyindoline-1-carboxylate)

- 350683-35-1(tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate)

- 945771-04-0(tert-Butyl 7-hydroxyindoline-1-carboxylate)

- 129488-00-2(tert-Butyl 6-Aminoindoline-1-carboxylate)

- 129487-92-9(tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

- 1423222-11-0(5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide)

- 2580185-07-3(ethyl 6-oxa-9-azaspiro4.5decane-10-carboxylate)

- 107517-50-0(5-Chloro-6-methoxy-[1,1'-biphenyl]-3-carboxylic acid)

- 2138813-05-3(tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:957204-30-7)tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):203.0